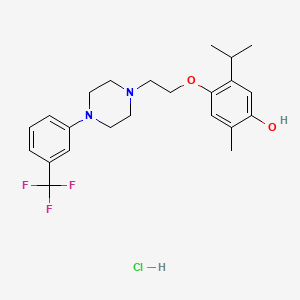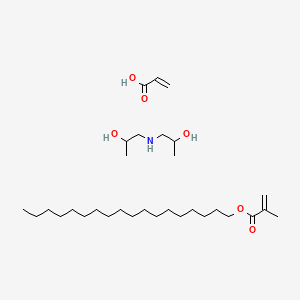
1-(2-Hydroxypropylamino)propan-2-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 1,1’-iminobis(2-propanol) is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the esterification of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid, and is further compounded with 1,1’-iminobis(2-propanol). The resulting polymer exhibits characteristics that make it suitable for use in industrial, medical, and scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid involves several steps:
Esterification: The initial step involves the esterification of 2-propenoic acid, 2-methyl- with octadecyl alcohol to form 2-propenoic acid, 2-methyl-, octadecyl ester. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to drive the reaction to completion.
Polymerization: The ester is then polymerized with 2-propenoic acid in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The polymerization reaction is carried out under controlled temperature conditions to ensure the formation of the desired polymer.
Compounding: The final step involves compounding the polymer with 1,1’-iminobis(2-propanol). This step may involve mixing the polymer with the compound under heat and pressure to achieve a homogeneous mixture.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester and alcohol functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The polymer can undergo substitution reactions, particularly at the ester and alcohol groups. Nucleophilic substitution reactions can introduce various functional groups into the polymer.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 1,1’-iminobis(2-propanol) has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Applied in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion and durability properties.
Wirkmechanismus
The compound exerts its effects through various mechanisms depending on the application:
Polymerization: The polymerization process involves the formation of covalent bonds between monomer units, resulting in a high molecular weight polymer with unique physical and chemical properties.
Interaction with Biological Systems: In biological applications, the compound can interact with cellular components, facilitating drug delivery or promoting tissue regeneration. The presence of 1,1’-iminobis(2-propanol) enhances the biocompatibility and functionality of the polymer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecyl methacrylate: Similar ester compound used in polymer synthesis.
Acrylic acid stearyl methacrylate polymer: Another polymer with similar applications in coatings and adhesives.
2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with hexadecyl 2-propenoate: A related polymer with different ester groups.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 1,1’-iminobis(2-propanol) lies in its combination of ester and alcohol functional groups, which provide a balance of hydrophobic and hydrophilic properties. This balance enhances its versatility and makes it suitable for a wide range of applications, from industrial coatings to biomedical devices.
Eigenschaften
CAS-Nummer |
167078-18-4 |
|---|---|
Molekularformel |
C31H61NO6 |
Molekulargewicht |
543.8 g/mol |
IUPAC-Name |
1-(2-hydroxypropylamino)propan-2-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C6H15NO2.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-5(8)3-7-4-6(2)9;1-2-3(4)5/h2,4-20H2,1,3H3;5-9H,3-4H2,1-2H3;2H,1H2,(H,4,5) |
InChI-Schlüssel |
VBWPAUNWCRPIPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC(CNCC(C)O)O.C=CC(=O)O |
Verwandte CAS-Nummern |
167078-18-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12719553.png)
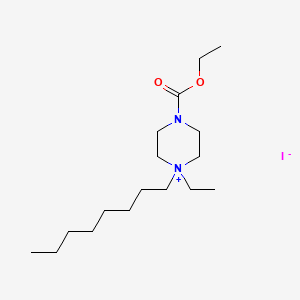
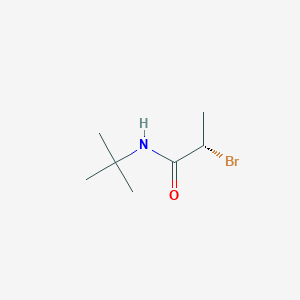

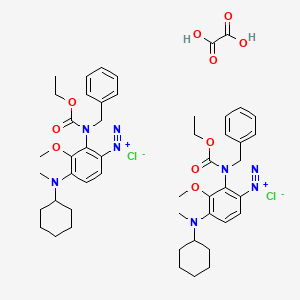

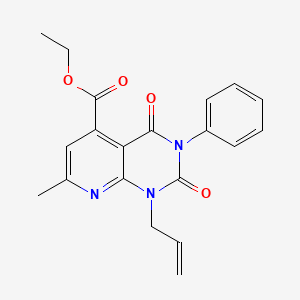

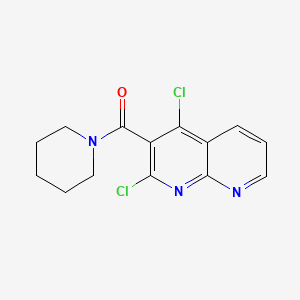
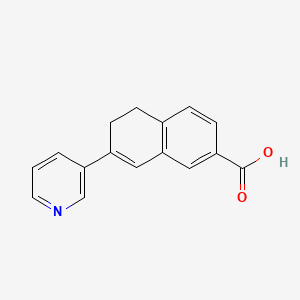


![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
